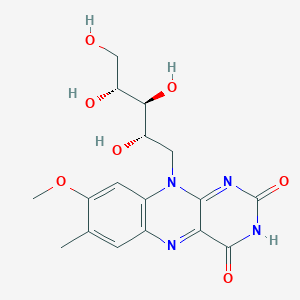
8-Methoxyriboflavin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxyriboflavin is a complex organic compound known for its significant role in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyriboflavin typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like N,N-dimethylformamide, and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification using chromatographic techniques to isolate the desired product .
化学反应分析
Types of Reactions
8-Methoxyriboflavin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often facilitated by catalysts and specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and enhanced properties for specific applications .
科学研究应用
8-Methoxyriboflavin has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antioxidant properties and involvement in cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical formulations.
作用机制
The mechanism of action of 8-Methoxyriboflavin involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons and hydrogen atoms. This compound is also involved in redox reactions, contributing to cellular energy production and metabolic processes .
相似化合物的比较
Similar Compounds
Riboflavin: A closely related compound with similar structural features and biological functions.
Flavin Mononucleotide: Another derivative of riboflavin, involved in various biochemical processes.
Flavin Adenine Dinucleotide: A more complex molecule that plays a crucial role in cellular respiration and energy production.
Uniqueness
8-Methoxyriboflavin is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
属性
CAS 编号 |
72680-49-0 |
|---|---|
分子式 |
C17H20N4O7 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O7/c1-7-3-8-9(4-12(7)28-2)21(5-10(23)14(25)11(24)6-22)15-13(18-8)16(26)20-17(27)19-15/h3-4,10-11,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t10-,11+,14-/m0/s1 |
InChI 键 |
GNVYXWQEBCULJK-WDMOLILDSA-N |
手性 SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
规范 SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
同义词 |
8-demethyl-8-methoxyriboflavin 8-methoxyriboflavin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)
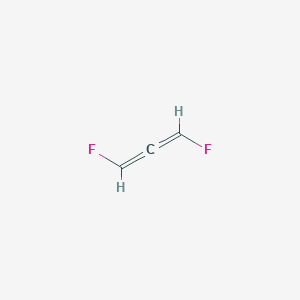

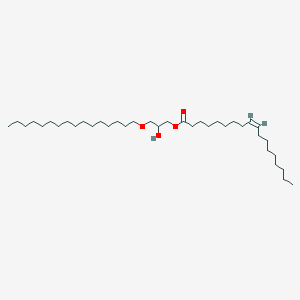
![[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)
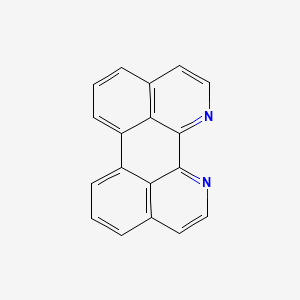
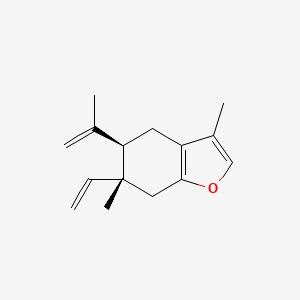
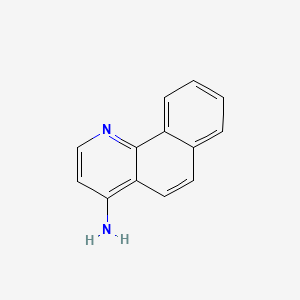
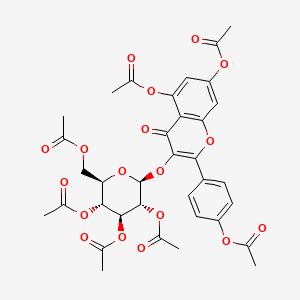
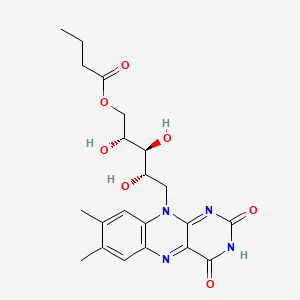
![(1S,4Z,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1252289.png)

